molecular formula C20H21F3N2O4 B2639918 N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 324009-19-0

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B2639918
CAS RN: 324009-19-0
M. Wt: 410.393
InChI Key: VTQGPTAAXDYXOT-SJKOYZFVSA-N
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Description

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Velikorodov et al. (2014) explored the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, including compounds structurally similar to the one , highlighting the methods used for their synthesis and potential applications in organic chemistry (Velikorodov et al., 2014).
  • Antibacterial Activity :

    • Research by Behrami and Dobroshi (2019) focused on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to the one . This study emphasized the potential of these compounds in addressing bacterial infections (Behrami & Dobroshi, 2019).
  • Cancer Research Applications :

    • Denoyelle et al. (2012) investigated the potential anti-cancer properties of symmetrical N,N'-diarylureas, including molecules structurally similar to the one . The study highlighted the compounds' abilities to inhibit cancer cell proliferation, suggesting their potential as leads in the development of anti-cancer agents (Denoyelle et al., 2012).
  • Antimicrobial Activities :

    • A 2020 study by Mannam et al. reported on the synthesis of novel urea/thiourea derivatives and their evaluation for antimicrobial activities. These compounds, which are chemically related to the one , showed moderate to excellent activity against various bacterial and fungal strains (Mannam et al., 2020).
  • Enzyme Inhibition and Pharmacological Screening :

    • Mustafa et al. (2014) synthesized a series of urea derivatives, including some structurally related to the compound , and subjected them to enzyme inhibition assays and cancer cell line screenings. The study found varying degrees of enzyme inhibition and potential anticancer activity (Mustafa et al., 2014).
  • Pharmaceutical Synthesis and Potential Applications :

    • The work of Nammalwar et al. (2010) involved the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a compound with notable structural similarities. This research highlights the complexity of synthesizing such compounds and their potential pharmaceutical applications (Nammalwar et al., 2010).

properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-25(19(27)24-14-6-3-5-13(9-14)20(21,22)23)17-12(10-26)11-29-18-15(17)7-4-8-16(18)28-2/h3-9,12,17,26H,10-11H2,1-2H3,(H,24,27)/t12-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQGPTAAXDYXOT-SJKOYZFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea

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